エポチロンE

説明

epothilone E is a natural product found in Sorangium cellulosum and Sorangium with data available.

科学的研究の応用

抗がん剤開発

エポチロンEは、自然な細胞毒性化合物であり、新規抗がん剤の開発に有望視されています。 パクリタキセルと同様に、チューブリンの重合とアポトーシスを誘導しますが、腫瘍の耐性機構に対する感受性が低いため、 、難治性腫瘍に対して特に効果があり、パクリタキセルよりも多くの点で優れていることが分かっています。

トリプルネガティブ乳がん(TNBC)の治療

TNBCの治療は、this compoundの誘導体を使用することで改善できる可能性を示唆する強力な証拠があります。 イキサベピロンとカペシタビン、またはユチデルロンとカペシタビンの併用は、TNBC患者において転帰の改善を示しました。 これらの知見は、this compound誘導体が標的がん治療において潜在力を持っていることを強調しています。

抗体薬物複合体(ADC)ペイロード

This compoundとそのアナログは、腫瘍細胞に直接細胞毒性薬を届ける標的がん治療法であるADCにおけるペイロードとしての可能性が調査されています。 リンカー機能を備えたthis compoundアナログの開発は、代謝的および化学的安定性を向上させることを目指しており、ADCでの使用に適しています。

標的送達機構

オクトレオチド-エポチロン複合体の合成は、ソマトスタチン受容体2と5を過剰発現する細胞にthis compoundを標的とする革新的なアプローチです。 この標的送達機構は、特定の種類のがんを治療する際のthis compoundの有効性を高める可能性があります。

薬物耐性の克服

This compoundの作用機序は、チューブリンを標的とする他の薬剤に対する耐性を克服できる可能性がある微小管の安定化に関与しています。 この特性は、第一選択療法に対する耐性を発達させたがんの治療において特に価値があります。

新規誘導体の合成

最近の合成戦略により、難治性腫瘍に対する活性を向上させた新規this compound誘導体が創製されました。 これらの誘導体は、イキサベピロンやタキソールなどの既存の薬剤と比較されており、より効果的な抗がん剤を開発することを目指しています。

作用機序

Target of Action

Epothilone E, like other members of the epothilone class, primarily targets microtubules . Microtubules are essential to cell division, and epothilones prevent cells from properly dividing by interfering with tubulin . Specifically, Epothilone E binds to the αβ-tubulin heterodimer subunit , which is the same binding site as paclitaxel .

Mode of Action

Upon binding to the αβ-tubulin heterodimer subunit, Epothilone E decreases the rate of αβ-tubulin dissociation, thus stabilizing the microtubules . Furthermore, it has been shown to induce tubulin polymerization into microtubules without the presence of GTP . This results in the formation of microtubule bundles throughout the cytoplasm .

Biochemical Pathways

The principal biochemical pathway affected by Epothilone E is the microtubule function . By inhibiting this function, Epothilone E stops cells from properly dividing . This mechanism of action is similar to that of paclitaxel . The metabolic biosynthetic potency of Epothilone E by Aspergillus fumigatus, an endophyte of Catharanthus roseus, raises the hope for commercial Epothilone E production .

Result of Action

The result of Epothilone E’s action is cytotoxicity and eventually cell apoptosis . It causes cell cycle arrest at the G2-M transition phase . Epothilone E possesses the same biological effects as paclitaxel both in vitro and in cultured cells . It is active against refractory tumors, being superior to paclitaxel in many respects .

Action Environment

The action of Epothilone E can be influenced by environmental factors. For instance, the metabolic biosynthetic potency of Epothilone E by Aspergillus fumigatus, an endophyte of Catharanthus roseus, suggests that the production of Epothilone E can be influenced by the growth conditions of the producing organism . .

将来の方向性

生化学分析

Biochemical Properties

Epothilone E plays a crucial role in biochemical reactions by stabilizing microtubules, which are essential components of the cytoskeleton. This stabilization prevents the normal dynamic reorganization of the microtubule network, thereby inhibiting cell division. Epothilone E interacts with the αβ-tubulin heterodimer subunit of microtubules, binding to the same site as paclitaxel but with a different binding affinity . This interaction decreases the rate of αβ-tubulin dissociation, leading to the stabilization of microtubules and the formation of microtubule bundles throughout the cytoplasm .

Cellular Effects

Epothilone E exerts significant effects on various types of cells and cellular processes. It induces microtubule bundling and stabilization, leading to mitotic arrest and apoptotic cell death . In cancer cells, epothilone E has been shown to suppress microtubule dynamics in a concentration-dependent manner, similar to paclitaxel . This suppression of microtubule dynamics disrupts cell signaling pathways, gene expression, and cellular metabolism, ultimately leading to cell cycle arrest at the G2-M transition phase and subsequent cytotoxicity .

Molecular Mechanism

The molecular mechanism of action of epothilone E involves the inhibition of microtubule function. By binding to the αβ-tubulin heterodimer subunit, epothilone E stabilizes microtubules and prevents their depolymerization . This stabilization leads to the formation of microtubule bundles and the inhibition of spindle function, which is essential for cell division . Additionally, epothilone E induces tubulin polymerization into microtubules without the presence of GTP, further contributing to its cytotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of epothilone E have been observed to change over time. The compound exhibits stability and maintains its microtubule-stabilizing properties over extended periods . Degradation of epothilone E can occur, leading to a decrease in its efficacy . Long-term studies have shown that epothilone E can cause sustained mitotic arrest and apoptotic cell death in cancer cells, indicating its potential for long-term therapeutic use .

Dosage Effects in Animal Models

The effects of epothilone E vary with different dosages in animal models. At lower doses, epothilone E has been shown to effectively stabilize microtubules and inhibit tumor growth . At higher doses, toxic effects such as neuropathy and myelosuppression have been observed . These dose-dependent effects highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

Epothilone E is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . This metabolism can lead to the formation of active and inactive metabolites, which may influence the overall efficacy and toxicity of epothilone E . Additionally, epothilone E has been shown to affect metabolic flux and alter metabolite levels in cancer cells .

Transport and Distribution

Within cells and tissues, epothilone E is transported and distributed through interactions with transporters and binding proteins . The compound is known to be a substrate for efflux pumps such as P-glycoprotein, which can influence its intracellular concentration and distribution . Epothilone E’s localization and accumulation within cells are critical for its therapeutic effects, as it needs to reach sufficient concentrations at the target site to exert its microtubule-stabilizing properties .

Subcellular Localization

Epothilone E exhibits specific subcellular localization, primarily accumulating in the cytoplasm where it interacts with microtubules . The compound’s activity and function are influenced by its localization, as it needs to be in close proximity to microtubules to exert its stabilizing effects . Targeting signals and post-translational modifications may direct epothilone E to specific compartments or organelles, further modulating its activity and therapeutic potential .

特性

IUPAC Name |

(1S,3S,7S,10R,11S,12S,16R)-7,11-dihydroxy-3-[(E)-1-[2-(hydroxymethyl)-1,3-thiazol-4-yl]prop-1-en-2-yl]-8,8,10,12-tetramethyl-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H39NO7S/c1-14-7-6-8-18-20(33-18)10-19(15(2)9-17-13-35-22(12-28)27-17)34-23(30)11-21(29)26(4,5)25(32)16(3)24(14)31/h9,13-14,16,18-21,24,28-29,31H,6-8,10-12H2,1-5H3/b15-9+/t14-,16+,18+,19-,20-,21-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCCNKYGSMOSYPV-OKOHHBBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC2C(O2)CC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC[C@@H]2[C@@H](O2)C[C@H](OC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)C)(C)C)O)/C(=C/C3=CSC(=N3)CO)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H39NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201049-37-8 | |

| Record name | Epothilone E | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201049378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EPOTHILONE E | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UK5H6YZZ8A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

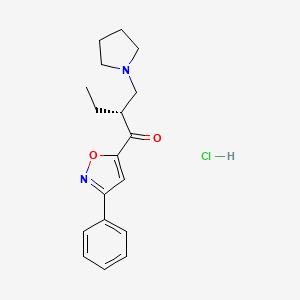

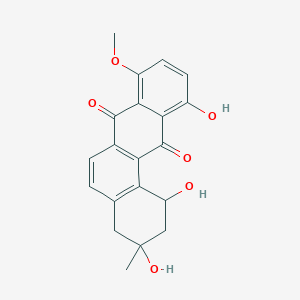

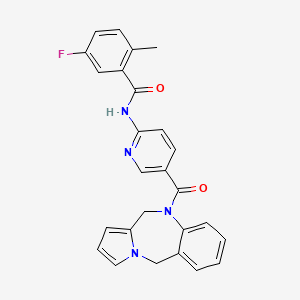

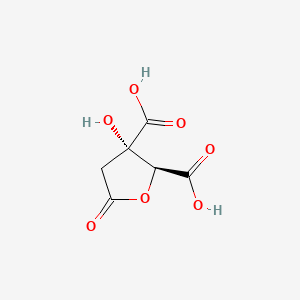

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R)-1-(4-{(3S,5R)-4-[2-((R)-1-Hydroxy-ethyl)-pyrimidin-4-yl]-3,5-dimethyl-piperazin-1-yl}-pyrimidin-2-yl)-ethanol](/img/structure/B1242478.png)

![1-(1H-Imidazole-4-ylmethyl)-3-[2-[4-(2-methyl-3-chlorophenyl)piperazino]ethyl]-5,6-dimethoxy-1H-indazole](/img/structure/B1242482.png)

![1-(Benzo[b]thiophene-3-yl)-3-[4-(2-methoxyphenyl)piperazino]-1-propanol](/img/structure/B1242487.png)